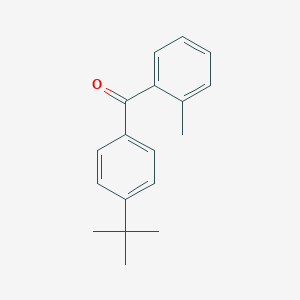

4-Tert-butyl-2'-methylbenzophenone

Übersicht

Beschreibung

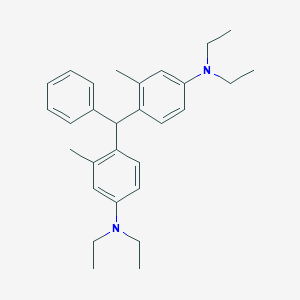

4-Tert-butyl-2’-methylbenzophenone is a chemical compound with the molecular formula C18H20O . It is used in various applications due to its chemical properties .

Synthesis Analysis

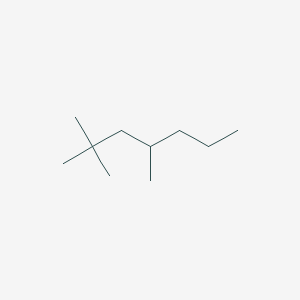

The synthesis of 4-Tert-butyl-2’-methylbenzophenone can be achieved from Benzene, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-2-methyl . More research is needed to provide a detailed synthesis process.Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-2’-methylbenzophenone can be analyzed using various techniques such as NMR . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

4-Tert-butyl-2’-methylbenzophenone has various physical and chemical properties. It has a molecular weight of 252.36 . More research is needed to provide a detailed analysis of its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Tert-butyl-2’-methylbenzophenone is often used as a precursor in organic synthesis. Its structure allows for various reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . This compound can serve as a building block for more complex molecules in pharmaceuticals and agrochemicals.

Polymer Modification

The compound has applications in polymer science, particularly in modifying the properties of polypropylene. It can act as a nucleating agent , influencing the crystallization process and thus altering the thermal and mechanical properties of the polymer .

Material Science

In material science, 4-Tert-butyl-2’-methylbenzophenone is utilized for its ability to enhance the properties of materials. It can be involved in the synthesis of conducting polymers , which are crucial for creating advanced electronic devices .

Photoinitiators for UV Curing

This compound is also significant in the field of photopolymerization. It can act as a photoinitiator for UV curing processes, which is a method used to instantly dry inks, coatings, and adhesives .

Chemical Research

In chemical research, 4-Tert-butyl-2’-methylbenzophenone is used to study various reaction mechanisms . Its benzylic position is particularly interesting for investigating electrophilic and nucleophilic substitutions .

Spectroscopy

The compound’s unique structure makes it suitable for use in spectroscopic studies , such as Fourier Transform Infrared spectroscopy (FTIR), to understand the interactions and bonds within molecules .

Safety and Hazards

Wirkmechanismus

Target of Action

4-Tert-butyl-2’-methylbenzophenone (4-TBMBP) is a benzophenone-based compound . The primary targets of 4-TBMBP are rubidium (Rb+) and cesium (Cs+) ions . These alkali metal ions play crucial roles in various biological processes, including nerve impulse transmission and cell membrane potential maintenance.

Mode of Action

4-TBMBP interacts with its targets through a process known as solvent extraction . This compound has been shown to effectively extract Rb+ and Cs+ from solutions with high concentrations of potassium (K+) ions . The extraction process involves the formation of an extraction complex, MOR·3ROH, where M represents the alkali metal ions (Rb+ or Cs+), and R represents the 4-TBMBP molecule .

Result of Action

The extraction of Rb+ and Cs+ ions by 4-TBMBP can lead to changes in the concentrations of these ions in the solution, which may subsequently affect cellular processes that depend on these ions . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-TBMBP. For instance, the extraction efficiency of 4-TBMBP can be affected by factors such as the pH of the solution, the presence of other ions, and the temperature . Understanding these environmental influences is crucial for optimizing the use of 4-TBMBP in various applications.

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-7-5-6-8-16(13)17(19)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJQUSDNXCHZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479500 | |

| Record name | 4-TERT-BUTYL-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-2'-methylbenzophenone | |

CAS RN |

14252-16-5 | |

| Record name | 4-TERT-BUTYL-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

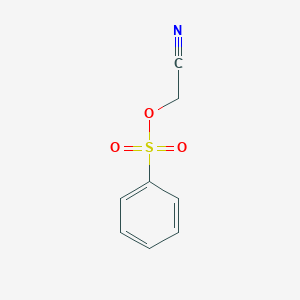

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.